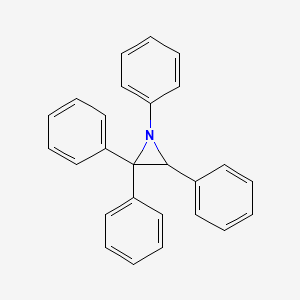
1,2,2,3-Tetraphenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3-Tetraphenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of four phenyl groups attached to the aziridine ring, making it a highly substituted derivative. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2,3-Tetraphenylaziridine can be synthesized through various methods, including the reaction of phenyl-substituted imines with phenyl-substituted carbenes. One common approach involves the cyclization of N,N-diphenylhydrazones with phenyl-substituted carbenes under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of aziridine synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3-Tetraphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of amines, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups attached to the aziridine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Phenyl-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,2,3-Tetraphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, particularly in the field of cancer treatment due to their ability to form covalent bonds with DNA.
Industry: The compound’s reactivity makes it useful in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,2,3-Tetraphenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins. The strained ring structure of aziridines makes them highly reactive, allowing them to form covalent bonds with target molecules, thereby exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing one nitrogen atom.
1,2-Diphenylaziridine: A less substituted derivative with two phenyl groups.
1,2,3-Triphenylaziridine: A derivative with three phenyl groups.
Uniqueness
1,2,2,3-Tetraphenylaziridine is unique due to its high degree of substitution with four phenyl groups. This high level of substitution imparts distinct reactivity and stability compared to less substituted aziridines. The presence of multiple phenyl groups also enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
65270-21-5 |
|---|---|
Formule moléculaire |
C26H21N |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1,2,2,3-tetraphenylaziridine |
InChI |
InChI=1S/C26H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)27(25)24-19-11-4-12-20-24/h1-20,25H |
Clé InChI |
SDAUBGOUQOZHBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


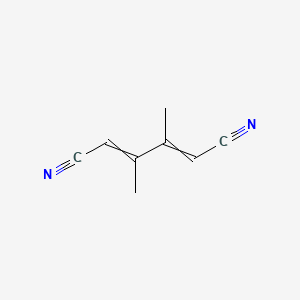
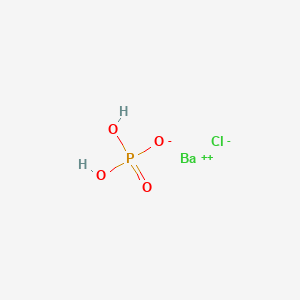

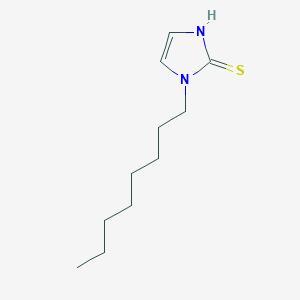

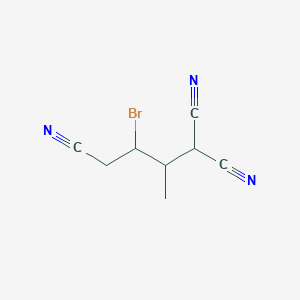

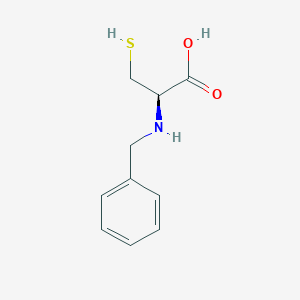
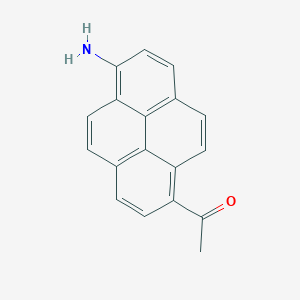

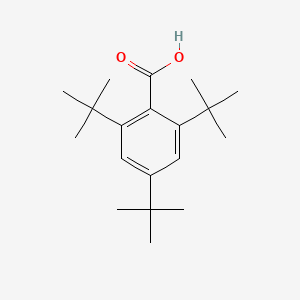


![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
